molecular formula C8H16N2O2 B8359785 3-(Morpholin-4-ylmethyl)azetidin-3-ol

3-(Morpholin-4-ylmethyl)azetidin-3-ol

Cat. No.: B8359785
M. Wt: 172.22 g/mol
InChI Key: SWRXDIMPAVLNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Morpholin-4-ylmethyl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group at the 3-position and a morpholine moiety linked via a methylene group. This structure combines the conformational rigidity of azetidine with the hydrogen-bonding capabilities of morpholine, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)azetidin-3-ol

InChI

InChI=1S/C8H16N2O2/c11-8(5-9-6-8)7-10-1-3-12-4-2-10/h9,11H,1-7H2

InChI Key

SWRXDIMPAVLNJX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2(CNC2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications
3-(Morpholin-4-ylmethyl)azetidin-3-ol Azetidine-3-ol + morpholinylmethyl C₈H₁₆N₂O₂ 172.23 (calc.) High polarity, hydrogen-bond donor/acceptor
4-(Azetidin-3-yl)morpholine hydrochloride Azetidine + morpholine (no hydroxyl) C₇H₁₅ClN₂O 178.66 Salt form enhances stability; used in intermediates
3-(1-Methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol Azetidine-3-ol + triazole substituent C₆H₁₀N₄O 154.17 Increased aromaticity; potential kinase inhibition
4-(Azetidin-3-yl)-2,6-dimethylmorpholine Morpholine with methyl groups + azetidine C₉H₁₈N₂O 170.25 Enhanced lipophilicity; CNS drug candidate
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol Azetidine-3-ol + fluorophenyl group C₁₀H₁₂FNO 181.21 Improved metabolic stability; fluorinated pharmacophore

Hydrogen Bonding and Crystallinity

The hydroxyl group in this compound acts as a strong hydrogen-bond donor, facilitating crystal lattice formation and molecular recognition. Graph-set analysis (as per Etter’s rules) could further classify hydrogen-bonding patterns in these compounds .

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